Dihydrogen hexachloroplatinate hexahydrate
Description
Historical Context and Significance in Platinum Chemistry
The history of dihydrogen hexachloroplatinate is intrinsically linked to the broader history of platinum. After Spanish explorers introduced platinum to Europe in the 18th century, chemists sought methods to dissolve this highly inert metal. britannica.com The discovery that aqua regia, a mixture of nitric and hydrochloric acids, could dissolve platinum to form what we now know as hexachloroplatinic acid was a significant breakthrough. britannica.comsciencemadness.org This process made platinum accessible for further study and application, laying the foundation for the development of platinum chemistry.
Historically, one of the notable applications of this compound was in the quantitative analysis of potassium. chemeurope.comwikipedia.org The potassium ions could be selectively precipitated from a solution as potassium hexachloroplatinate. chemeurope.comwikipedia.org This gravimetric method was advantageous over previous techniques due to its single precipitation reaction. wikipedia.org While modern instrumental methods have largely replaced this technique, it highlights the compound's historical importance in analytical chemistry. wikipedia.org Furthermore, dihydrogen hexachloroplatinate has been central to the purification of platinum itself. By treating it with an ammonium (B1175870) salt, such as ammonium chloride, ammonium hexachloroplatinate precipitates, which can then be heated in a hydrogen atmosphere to yield elemental platinum. wikipedia.orggoogle.com
Nomenclature and Fundamental Coordination Chemistry Aspects
The systematic name for H₂PtCl₆ is dihydrogen hexachloroplatinate(IV). doubtnut.comvedantu.com However, it is also commonly known as hexachloroplatinic(IV) acid. infinitylearn.com The compound consists of a central platinum atom in the +4 oxidation state. askfilo.com This platinum cation is coordinated by six chloride ligands, forming the hexachloroplatinate anion, [PtCl₆]²⁻. libretexts.org The coordination number of the platinum is six, and the six chloride ligands are arranged octahedrally around the central platinum ion. libretexts.org
In its hydrated form, the compound is more accurately represented by the formula [H₃O]₂[PtCl₆]·4H₂O, indicating that it is the oxonium salt of the hexachloroplatinate anion. chemeurope.comwikipedia.org The hexachloroplatinate(IV) anion is a classic example of a coordination complex, where the chloride ions act as Lewis bases, donating electron pairs to the Lewis acidic platinum(IV) center. The study of such complexes is fundamental to understanding the behavior of transition metals in solution. The speciation of chloroplatinate complexes in aqueous solution is complex and depends on factors such as pH and chloride concentration, with hydrolysis reactions leading to the formation of various chloroaquohydroxo platinate species. psu.eduresearchgate.net
| Property | Description |
| IUPAC Name | Dihydrogen hexachloroplatinate(IV) |
| Other Names | Hexachloroplatinic acid, Chloroplatinic acid |
| Chemical Formula | H₂PtCl₆ |
| Anhydrous Formula Weight | 409.82 g/mol |
| Hydrated Formula | [H₃O]₂[PtCl₆]·4H₂O |
| Central Atom | Platinum (Pt) |
| Oxidation State of Platinum | +4 |
| Ligands | 6 Chloride ions (Cl⁻) |
| Coordination Number | 6 |
| Geometry | Octahedral |
Purity Considerations and Oxonium Salt Formulation in Research Materials
For research purposes, the purity of dihydrogen hexachloroplatinate hexahydrate is of paramount importance, as impurities can significantly affect experimental outcomes, particularly in catalysis. sigmaaldrich.com Commercial grades often specify purity levels, such as "ACS reagent grade," which meets the standards set by the American Chemical Society, ensuring high quality for laboratory use. calpaclab.comlabdepotinc.com High-purity versions, sometimes denoted as "Premion™" with 99.95% or even 99.999% metals basis purity, are available for applications demanding minimal metallic contaminants. fishersci.cafishersci.com
A common method for synthesizing hexachloroplatinic acid involves dissolving platinum in aqua regia. wikipedia.orgguidechem.com This process has historically raised concerns about contamination with nitrosonium hexachloroplatinate, (NO)₂PtCl₆. wikipedia.org However, newer research suggests that once the nitric acid is driven off, samples prepared by this method contain no detectable nitrogen. wikipedia.org Nevertheless, alternative nitrogen-free synthesis methods have been explored to eliminate any potential for such contamination. guidechem.comwikipedia.org
The compound is often described with the formula H₂PtCl₆·6H₂O. google.comlgcstandards.com However, crystallographic studies have revealed that it exists as an oxonium salt, with the formula [H₃O]₂[PtCl₆]·4H₂O. chemeurope.com In this structure, two hydronium ions (H₃O⁺) act as the counterions to the hexachloroplatinate(IV) anion, [PtCl₆]²⁻, with four additional water molecules incorporated into the crystal lattice. chemeurope.com This formulation is crucial for a precise understanding of its chemical properties and reactivity. The compound is also noted to be highly hygroscopic, readily absorbing moisture from the air. wikipedia.orggeeksforgeeks.org
| Grade | Purity (Metals Basis) | Common Applications |
| ACS Reagent | ≥37.50% Pt basis | General laboratory use, potassium determination sigmaaldrich.comcalpaclab.com |
| Premion™ | 99.95% | High-purity applications, catalyst preparation fishersci.cathermofisher.com |
| Premion™ | 99.999% | Advanced materials research, trace metal analysis fishersci.com |
Overview of Research Trajectories Involving this compound
This compound is a versatile precursor and catalyst in various fields of chemical research. guidechem.comrwchem.com Its applications span catalysis, materials science, and analytical chemistry. fishersci.cafishersci.ca
One of the most significant applications is in catalysis. guidechem.comwikipedia.org It is famously known as "Speier's catalyst" for its role in hydrosilylation, the addition of silanes to olefins. chemeurope.comwikipedia.org This process is crucial in the production of silicones. While it is generally accepted that dihydrogen hexachloroplatinate is a precatalyst, the exact nature of the active catalytic species is still a subject of investigation, with possibilities including colloidal platinum or zero-valent complexes. wikipedia.org
In the realm of materials science, it is widely used in the synthesis of platinum-based nanomaterials. sigmaaldrich.com By reducing an aqueous solution of dihydrogen hexachloroplatinate, platinum nanoparticles with controlled sizes and shapes can be prepared. These nanoparticles have applications in catalysis, electronics, and medicine. It is also a key component in the preparation of platinum-carbon catalysts, which are essential for fuel cells. guidechem.com
Furthermore, dihydrogen hexachloroplatinate continues to be used in various other applications, including electroplating, photography, and in the production of platinum mirrors and indelible ink. fishersci.cafishersci.com Its ability to form insoluble salts with certain cations, like potassium and ammonium, underpins its use in the purification of platinum and in analytical procedures. wikipedia.orggoogle.com
Properties
IUPAC Name |
hexachloroplatinum(2-);hydron;hexahydrate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.6H2O.Pt/h6*1H;6*1H2;/q;;;;;;;;;;;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJUVEPNGATXOD-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].[H+].O.O.O.O.O.O.Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6H14O6Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858861 | |
| Record name | Platinic chloride hexahydrate | |
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Molecular Weight |
517.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Brownish-yellow solid; Highly deliquescent; Soluble in water; [Merck Index] Brown odorless lumps; Hygroscopic; [Alfa Aesar MSDS] | |
| Record name | Platinic chloride hexahydrate | |
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CAS No. |
18497-13-7 | |
| Record name | Platinic chloride hexahydrate | |
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| Record name | Platinic chloride hexahydrate | |
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| Record name | Chloroplatinic acid hexahydrate | |
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Synthetic Methodologies and Preparation Advancements for Dihydrogen Hexachloroplatinate Hexahydrate
Classic Synthesis Routes: Critical Analysis and Refinements
The most established method for producing dihydrogen hexachloroplatinate hexahydrate involves the oxidative dissolution of platinum metal. This approach, while effective, has been subject to scrutiny and refinement over the years to address issues of purity and by-product formation.
Aqua Regia Dissolution of Platinum Metal
The traditional and most common method for synthesizing dihydrogen hexachloroplatinate is the dissolution of platinum metal in aqua regia, a freshly prepared mixture of concentrated nitric acid (HNO₃) and hydrochloric acid (HCl), typically in a 1:3 or 1:4 volume ratio. wikipedia.orgguidechem.combritannica.com The potent oxidizing power of aqua regia is necessary to convert the noble metal into a soluble form.
The process involves heating the platinum metal with aqua regia, which can take several hours depending on the surface area of the platinum. google.com Temperatures for this reaction can be quite high, with some procedures specifying heating between 170°C and 190°C. google.com The resulting orange-to-red solution contains the hexachloroplatinate anion ([PtCl₆]²⁻). wikipedia.org This solution is then typically evaporated to yield brownish-red crystals of this compound. wikipedia.org
| Parameter | Description |
| Reactants | Platinum metal, Concentrated Nitric Acid, Concentrated Hydrochloric Acid |
| Typical Ratio | 1 part HNO₃ to 3-4 parts HCl (by volume) |
| Reaction Product | Dihydrogen hexachloroplatinate (H₂PtCl₆) |
| By-products | Nitrogen dioxide (NO₂), Water (H₂O) |
| Conditions | Heating, often for several hours |
Historical and Modern Considerations for By-product Formation (e.g., Nitrosyl Hexachloroplatinate)
A significant drawback of the aqua regia method is the potential for nitrogen-containing by-products, which can compromise the purity of the final product. guidechem.com Historically, a major concern has been the formation of nitrosyl hexachloroplatinate, (NO)₂PtCl₆. wikipedia.org This compound can arise from the reaction of nitrosyl chloride (NOCl), an intermediate in aqua regia, with the platinum metal. wikipedia.org
To mitigate this contamination, a critical refinement to the classical method is the repeated evaporation of the initial solution with concentrated hydrochloric acid. youtube.comprepchem.com This process is designed to drive off residual nitric acid and decompose any nitrogen-containing platinum complexes. guidechem.comyoutube.com The solution is repeatedly concentrated to a syrup-like consistency and redissolved in HCl until the evolution of brown nitrogen dioxide gas ceases. youtube.comgoogle.com
While the formation of nitrosyl hexachloroplatinate has been a topic of considerable discussion, some modern literature suggests that this contaminant is unlikely to persist in the final product. wikipedia.org It is reported to react vigorously with water and hydrochloric acid, and that once the nitric acid is thoroughly removed, the resulting dihydrogen hexachloroplatinate contains no detectable nitrogen. wikipedia.org Nevertheless, the removal of nitrogen oxides is a time-consuming step and a source of atmospheric pollutants. guidechem.com Other potential contaminating by-products include nitro-chloroplatinic acids and hydroxy-chloroplatinic acids if conditions are not carefully controlled. stackexchange.com
Alternative and Optimized Preparation Methods for Enhanced Purity
Motivated by the desire to avoid nitrogen-containing impurities and the tedious purification steps associated with the aqua regia method, several alternative synthetic routes have been developed. These methods offer pathways to higher purity dihydrogen hexachloroplatinate.
Electrolytic Method: An early alternative involves the electrolysis of platinum black in concentrated hydrochloric acid. stackexchange.comnist.gov In this setup, the platinum black serves as the anode. As current is passed through the cell, nascent chlorine is generated at the anode, which then reacts with the platinum to form a pure solution of dihydrogen hexachloroplatinate. stackexchange.comyoutube.com This method effectively avoids the use of nitric acid altogether, thus eliminating the possibility of nitrogen-based impurities. nist.gov The resulting dilute acid solution is then carefully concentrated. stackexchange.com
Chlorine Gas Dissolution: A more direct approach involves bubbling chlorine gas through a suspension of platinum particles in hydrochloric acid. wikipedia.orgprepchem.com This method is highly efficient as the reactants are directly converted to the desired product without the formation of extraneous by-products. britannica.com
Hydrogen Peroxide Method: The use of hydrogen peroxide (H₂O₂) in conjunction with hydrochloric acid provides another route to a nitrate-free product. guidechem.comstackexchange.com A patented method for preparing analytically pure dihydrogen hexachloroplatinate involves an initial dissolution in aqua regia, followed by the removal of nitrogen oxides, and then a final step of concentrating the solution with additional hydrochloric acid and hydrogen peroxide. google.comstackexchange.com This final step helps to ensure complete oxidation to the Pt(IV) state and maintain a pure product. stackexchange.com
| Method | Key Reagents | Advantages |
| Electrolysis | Platinum black, Hydrochloric acid, Electric current | Avoids nitric acid and nitrogen by-products, high purity. stackexchange.comnist.gov |
| Chlorine Gas | Platinum particles, Hydrochloric acid, Chlorine gas | Direct reaction, no major by-products, efficient. wikipedia.orgprepchem.com |
| Hydrogen Peroxide | Platinum, HCl, H₂O₂ (often after initial aqua regia step) | Produces nitrate-free solution, high purity. google.comstackexchange.com |
Control of Hydration State in Synthetic Procedures
Dihydrogen hexachloroplatinate is highly hygroscopic, meaning it readily absorbs moisture from the air. youtube.comsciencemadness.org The commercially available and most stable form is the hexahydrate, with the chemical formula H₂PtCl₆·6H₂O. Structurally, it is more accurately represented as the oxonium salt, [H₃O]₂[PtCl₆]·4H₂O. wikipedia.org
Controlling the hydration state is crucial during the final isolation steps of the synthesis. After the removal of excess acids, the solution is typically concentrated by gentle heating or evaporation. However, heating the compound to dryness must be avoided, as it can lead to decomposition into insoluble platinum chlorides. youtube.com Thermogravimetric analysis shows that upon heating, the hexahydrate loses its water molecules, followed by decomposition to platinum(IV) chloride (PtCl₄) at 220°C, then to β-PtCl₂ at 350°C, and finally to elemental platinum at 500°C. sigmaaldrich.com The melting point of the hexahydrate is 60°C, at which it also begins to decompose. sciencemadness.org
To obtain the crystalline hexahydrate, the concentrated, syrupy solution is allowed to cool and crystallize. prepchem.com This process is often performed in a desiccator to protect the hygroscopic material from atmospheric moisture. youtube.com For long-term storage, the compound must be kept in tightly sealed containers, away from light and moisture, to maintain its integrity. youtube.comsigmaaldrich.com
Advanced Spectroscopic and Structural Characterization Techniques for Dihydrogen Hexachloroplatinate Hexahydrate
Nuclear Quadrupole Resonance (NQR) Spectroscopy for Halogen Environments
Nuclear Quadrupole Resonance (NQR) spectroscopy is a powerful technique for investigating the local chemical environment of nuclei with a nuclear spin quantum number greater than 1/2, such as the chlorine isotopes ³⁵Cl and ³⁷Cl. du.ac.inresearchgate.netslideshare.netresearchgate.net In dihydrogen hexachloroplatinate hexahydrate, NQR can probe the electric field gradient (EFG) at the chlorine nuclei within the [PtCl₆]²⁻ anion.
The NQR frequencies are highly sensitive to the symmetry of the charge distribution around the chlorine atoms. Studies on related hexachloroplatinate salts have shown that the number of observed NQR lines corresponds to the number of crystallographically non-equivalent chlorine sites in the unit cell. For instance, in Na₂PtCl₆·6H₂O, three distinct ³⁵Cl NQR lines were observed, consistent with X-ray diffraction data that identified three non-equivalent chlorine sites. researchgate.net The temperature dependence of these NQR frequencies can be attributed to differences in hydrogen bonding interactions with the surrounding water molecules. researchgate.net This highlights the sensitivity of NQR in detecting subtle variations in the local environment of the halogen atoms, which can be influenced by factors such as cation effects and the hydration state of the crystal.
X-ray Diffraction (XRD) and Crystallographic Analysis of the Hexachloroplatinate Anion
The [PtCl₆]²⁻ anion typically exhibits an octahedral geometry, with the platinum atom at the center and six chlorine atoms at the vertices. Crystallographic studies reveal that the Pt-Cl bond lengths are generally uniform, although slight distortions can occur due to crystal packing effects and hydrogen bonding interactions with the surrounding water molecules and hydronium ions. The crystal structure of this compound consists of discrete [PtCl₆]²⁻ anions and diaquahydrogen cations, (H₅O₂)⁺, which are further hydrogen-bonded to the remaining water molecules.
Table 1: Representative Crystallographic Data for Hexachloroplatinate Compounds
| Compound | Crystal System | Space Group | Pt-Cl Bond Length (Å) |
| K₂PtCl₆ | Cubic | Fm-3m | 2.325 |
| (NH₄)₂PtCl₆ | Cubic | Fm-3m | 2.331 |
| Rb₂PtCl₆ | Cubic | Fm-3m | 2.326 |
Note: Data is illustrative and may vary slightly between different crystallographic studies.
X-ray Photoelectron Spectroscopy (XPS) for Oxidation State Determination and Surface Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. nih.govmdpi.com For this compound, XPS is particularly useful for confirming the +4 oxidation state of platinum.
The Pt 4f region of the XPS spectrum is characteristic of the platinum oxidation state. In hexachloroplatinate(IV) compounds, the Pt 4f₇/₂ peak is typically observed at a binding energy of around 75.0 eV. mdpi.com This value is distinct from the binding energies observed for other platinum oxidation states, such as Pt(II) which appears at approximately 73.0 eV, and metallic platinum (Pt(0)) which is found around 71.5 eV. mdpi.comresearchgate.net
XPS studies on the interaction of H₂PtCl₆ solutions with various surfaces, such as sulfide (B99878) minerals, have demonstrated the ability of this technique to track changes in the platinum species. mdpi.com Initially, adsorbed Pt(IV) chloride complexes are observed, which can subsequently be reduced to Pt(II) species and even metallic platinum, with corresponding shifts in the Pt 4f binding energies. mdpi.com
Table 2: Typical Pt 4f₇/₂ Binding Energies for Different Platinum Species
| Platinum Species | Oxidation State | Approximate Pt 4f₇/₂ Binding Energy (eV) |
| PtCl₆²⁻ | +4 | 75.0 |
| PtCl₄²⁻ | +2 | 73.0 |
| Metallic Pt | 0 | 71.5 |
Note: Binding energies can be influenced by the chemical environment and instrument calibration.
Other Spectroscopic Probes (e.g., Raman, UV-Vis) for Solution-Phase and Solid-State Characterization
Raman and UV-Visible (UV-Vis) spectroscopy provide complementary information about the vibrational and electronic properties of the hexachloroplatinate anion.
Raman Spectroscopy is a vibrational spectroscopy technique that can be used to study the characteristic vibrational modes of the [PtCl₆]²⁻ anion. whoi.edufrontiersin.org The octahedral [PtCl₆]²⁻ ion has several Raman-active modes, including the symmetric Pt-Cl stretching mode (ν₁), which is typically observed as a strong, sharp peak. The position of this peak can be sensitive to the cation and the physical state of the compound.
UV-Visible Spectroscopy probes the electronic transitions within the [PtCl₆]²⁻ anion. asdlib.org The absorption spectrum of an aqueous solution of hexachloroplatinate(IV) is characterized by strong ligand-to-metal charge transfer (LMCT) bands in the ultraviolet region. aip.orgnih.gov A weak band is typically observed around 4.74 eV, with a much stronger peak appearing at approximately 6.19 eV. aip.org These transitions provide insight into the electronic structure of the complex. The spectrum of the hexachloroplatinate(IV) ion in solution shows a distinct absorption maximum at 262 nm. researchgate.netresearchgate.net
Thermal Analysis Techniques for Decomposition Pathway Elucidation
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to study the thermal stability and decomposition of this compound. psu.edumt.com
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For H₂PtCl₆·6H₂O, the TGA curve typically shows multiple weight loss steps. researchgate.net The initial weight loss corresponds to the dehydration of the compound, releasing the six water molecules. At higher temperatures, further decomposition occurs, involving the loss of HCl and ultimately leading to the formation of elemental platinum.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. The DSC curve for this compound will show endothermic peaks corresponding to the dehydration and subsequent decomposition steps. perkinelmer.com.armdpi.com By combining TGA and DSC, a comprehensive understanding of the thermal decomposition pathway can be achieved, including the temperatures at which these processes occur and the associated energy changes.
Catalytic and Electrocatalytic Research Applications and Mechanistic Investigations
Homogeneous Catalysis: Reaction Mechanisms and Active Species Elucidation
In homogeneous catalysis, dihydrogen hexachloroplatinate hexahydrate, or solutions derived from it, are instrumental in facilitating reactions where the catalyst is in the same phase as the reactants. Mechanistic studies involving this compound have been crucial in understanding fundamental organometallic processes.
The addition of silicon-hydride (Si-H) bonds across unsaturated carbon-carbon bonds, known as hydrosilylation, is a cornerstone of organosilicon chemistry. wikipedia.org A significant breakthrough in this field was the introduction of this compound as a catalyst by John Speier in the late 1950s. rsc.orgnih.gov This catalyst, commonly referred to as "Speier's catalyst," typically a solution of H₂PtCl₆ in isopropanol, demonstrated high efficiency and selectivity, marking a vast improvement over earlier methods that used peroxide initiators. rsc.orgnih.gov
The prevalent mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. wikipedia.org This model posits a catalytic cycle that begins with the formation of an active platinum complex, which then undergoes oxidative addition of the silane (B1218182) (R₃SiH). The resulting platinum-hydrido-silyl intermediate coordinates with the alkene, followed by insertion of the alkene into the Pt-H bond. The cycle concludes with reductive elimination of the alkylsilane product, regenerating the active catalyst. wikipedia.org While Speier's catalyst remains widely used, contemporary research focuses on developing more efficient and selective catalysts, including Karstedt's catalyst, to minimize side reactions and improve the production of valuable organosilicon materials. wikipedia.orgrsc.org
The catalytic activity of platinum complexes is intrinsically linked to the ability of the platinum center to cycle between different oxidation states, primarily Pt(0), Pt(II), and Pt(IV). pitt.edu this compound features platinum in the Pt(IV) oxidation state. mdpi.com In many catalytic applications, this Pt(IV) precursor is reduced in situ to a lower-valent, catalytically active species, often Pt(0) or Pt(II). pitt.edu
The catalytic cycle for reactions like hydrosilylation often involves the interconversion between these states. For instance, a Pt(0) species can initiate the cycle by reacting with a substrate via oxidative addition, resulting in a Pt(II) complex. wikipedia.org This Pt(II) intermediate can then undergo further transformations. Conversely, a Pt(IV) complex can be reduced to Pt(II) through reductive elimination, releasing the product molecule. mdpi.com The geometry of the complex is also dependent on the oxidation state; Pt(II) complexes are typically four-coordinate and square-planar, whereas Pt(IV) complexes are six-coordinate and octahedral. pitt.edu The presence of Pt(II) species can significantly accelerate substitution reactions at Pt(IV) centers. pitt.edu
| Catalytic Step | Description | Initial Pt Oxidation State | Final Pt Oxidation State | Example Reaction |
|---|---|---|---|---|
| Catalyst Activation | Reduction of the Pt(IV) precursor to a catalytically active lower oxidation state. | Pt(IV) | Pt(II) or Pt(0) | Pre-reaction of H₂PtCl₆ with reactants. |
| Oxidative Addition | The metal center inserts into a covalent bond (e.g., Si-H), increasing its oxidation state and coordination number. wikipedia.org | Pt(0) | Pt(II) | Hydrosilylation |
| Reductive Elimination | Two ligands on the metal center couple and are eliminated as a single molecule, decreasing the metal's oxidation state. wikipedia.org | Pt(II) | Pt(0) | Hydrosilylation |
| Oxidative Addition | Oxidation of a Pt(II) complex by a reagent like chlorine. wikipedia.org | Pt(II) | Pt(IV) | [PtCl₄]²⁻ + Cl₂ → [PtCl₆]²⁻ wikipedia.org |
Oxidative addition and its reverse, reductive elimination, are fundamental reaction types in organometallic chemistry and are key steps in many platinum-catalyzed processes. wikipedia.org Oxidative addition involves an increase in both the formal oxidation state and the coordination number of the platinum center. wikipedia.org This process requires a vacant coordination site on the metal complex and is common for four- and five-coordinate complexes. wikipedia.org Substrates such as H-H, H-X, and C-X bonds are frequently involved in oxidative additions relevant to commercial applications. wikipedia.org
Reductive elimination is the product-releasing step in numerous catalytic cycles that form new C-C or C-H bonds. wikipedia.org For this reaction to occur, the two groups destined to form the new bond must be adjacent to each other in the metal's coordination sphere. wikipedia.org The interplay between oxidative addition of reactants and reductive elimination of products allows for the catalytic turnover. These pathways are central to a variety of important transformations, including cross-coupling reactions (like Suzuki and Sonogashira couplings), hydrogenations, and hydrosilylations. wikipedia.org
The properties of the ligands themselves, such as their electronic character and steric bulk, significantly affect lability and, consequently, catalytic performance. nih.govresearchgate.net For example, a strong trans-influence ligand can weaken the bond of the ligand opposite to it, making it more labile. nih.gov In some cases, bulky ligands can shield the metal center, which can regulate ligand substitution and potentially enhance reactivity. nih.gov Conversely, ligands with large "bite angles" can disfavor certain deactivation pathways, leading to more robust and efficient catalysts. nih.gov The electronic structure of the metal, influenced by its ligands, also plays a role; having electrons in higher-energy antibonding orbitals can weaken metal-ligand bonds, increasing lability. libretexts.org
Heterogeneous Catalysis: Performance and Structure-Activity Relationships
This compound is a common precursor for preparing heterogeneous catalysts, where the active platinum species is supported on a solid material like carbon, alumina, or titania. cabidigitallibrary.org These catalysts are widely used in industrial processes due to their stability and ease of separation from the reaction products.
Supported platinum catalysts are highly effective for hydrogenation reactions. One notable application is the chemoselective hydrogenation of aromatic carboxylic acids, such as benzoic acid. The goal is often to hydrogenate the aromatic ring while leaving the carboxylic acid group intact, producing cyclohexanecarboxylic acid. rsc.org
In the electrocatalytic hydrogenation of benzoic acid, platinum-based catalysts have demonstrated high efficiency. rsc.org Studies have shown that a PtRu alloy catalyst is particularly suitable for this transformation, achieving high current efficiencies under mild conditions. rsc.org The performance of the catalyst is dependent on its structure and composition. For other aromatic carboxylic acids, supported ruthenium catalysts, often prepared from related precursors, have been shown to hydrogenate both the aromatic ring and the carboxylic group, highlighting the importance of catalyst selection for achieving desired chemoselectivity. cabidigitallibrary.org
| Catalyst | Support | Reaction Type | Key Finding | Primary Product |
|---|---|---|---|---|
| PtRu alloy | Not specified (in PEM reactor) | Electrocatalytic Hydrogenation | Found to be the most suitable for high current efficiency. rsc.org | Cyclohexanecarboxylic Acid rsc.org |
| 5% Ru | Carbon (C) | Catalytic Hydrogenation | Achieved 100% conversion and 86% selectivity in a dioxane-water solvent. cabidigitallibrary.org | Cyclohexanecarboxylic Acid cabidigitallibrary.org |
| 5% Ru | Alumina (Al₂O₃) | Catalytic Hydrogenation | Active in hydrogenation, with selectivity influenced by solvent. cabidigitallibrary.org | Cyclohexanecarboxylic Acid & byproducts cabidigitallibrary.org |
| 5% Ru | Titania (TiO₂) | Catalytic Hydrogenation | Active in hydrogenation, with selectivity influenced by solvent. cabidigitallibrary.org | Cyclohexanecarboxylic Acid & byproducts cabidigitallibrary.org |
Photocatalytic Hydrogen Production Systems
This compound serves as a critical precursor for the deposition of platinum (Pt) nanoparticles, which are highly efficient co-catalysts in photocatalytic hydrogen production systems. In this process, a semiconductor photocatalyst absorbs light energy, generating electron-hole pairs. mdpi.com The photo-generated electrons then migrate to the surface of the semiconductor where they are transferred to the platinum co-catalyst. These platinum nanoparticles act as active sites for the reduction of protons (H+) from water to produce hydrogen gas (H₂). sciepublish.com
The use of this compound is advantageous due to its solubility and the ease with which the hexachloroplatinate(IV) ion can be reduced to metallic platinum. This reduction is often achieved through photodeposition, where the electrons generated by the semiconductor photocatalyst upon illumination directly reduce the platinum precursor onto the catalyst's surface. This in-situ deposition method ensures a uniform distribution and intimate contact between the platinum nanoparticles and the semiconductor, which is crucial for efficient charge transfer and high catalytic activity.
The mechanism of photocatalytic hydrogen evolution on a platinum-decorated semiconductor can be summarized as follows:
Light Absorption: The semiconductor absorbs photons with energy equal to or greater than its bandgap, creating electron-hole pairs.
Charge Separation and Migration: The generated electrons and holes separate and migrate to the surface of the semiconductor.
Electron Transfer: Electrons are transferred to the platinum nanoparticles deposited on the semiconductor surface.
Hydrogen Evolution: The platinum nanoparticles act as catalytic sites, facilitating the reduction of protons to form hydrogen gas.
The efficiency of this process is highly dependent on the properties of the platinum co-catalyst, such as particle size, dispersion, and oxidation state, all of which can be controlled by the deposition conditions using this compound as the precursor.
Oxygen Reduction Reactions in Fuel Cells
This compound is widely used in the preparation of these Pt/C catalysts. The precursor is typically impregnated onto the carbon support, followed by a reduction step to convert the platinum ions into metallic platinum nanoparticles. The size, distribution, and morphology of these nanoparticles are critical for maximizing the catalyst's activity and durability, and these parameters can be influenced by the choice of reducing agent and other synthesis conditions.
The ORR can proceed through two main pathways: the direct four-electron pathway, which reduces oxygen directly to water, and the two-electron pathway, which produces hydrogen peroxide as an intermediate. nih.gov For fuel cell applications, the four-electron pathway is highly desirable as it is more efficient. nih.gov Platinum catalysts prepared from this compound are effective in promoting this four-electron pathway. The reaction mechanism on a platinum surface is complex and involves several elementary steps, including the adsorption of oxygen, the breaking of the O-O bond, and the formation of O-H bonds. rsc.org
Influence of Support-Platinum Interactions on Catalytic Efficiency
The support material plays a crucial role in the performance of platinum catalysts prepared from this compound. The interaction between the platinum nanoparticles and the support can significantly influence the catalyst's activity, selectivity, and stability. nih.gov These interactions can manifest in several ways, including:
Dispersion and Particle Size: The support material can affect the nucleation and growth of platinum nanoparticles during the reduction of the hexachloroplatinate precursor, thereby influencing their size and dispersion. irb.hr A high dispersion of small nanoparticles is generally desirable to maximize the number of active sites.
Electronic Effects: The support can modify the electronic properties of the platinum nanoparticles, which in turn can affect their catalytic activity. For example, electron transfer between the support and the platinum can alter the binding energies of reactants and intermediates on the catalyst surface.
Resistance to Sintering: Strong metal-support interactions can anchor the platinum nanoparticles, preventing them from migrating and agglomerating (sintering) at high temperatures, which would otherwise lead to a loss of catalytic activity.
Commonly used support materials include various forms of carbon, metal oxides, and zeolites. mdpi.comnih.gov The choice of support depends on the specific application. For example, in fuel cells, carbon supports are favored for their high surface area and electrical conductivity. nih.gov In other catalytic applications, metal oxide supports may be chosen for their ability to promote specific reactions or for their stability in harsh reaction conditions. nih.gov
| Support Material | Typical Platinum Particle Size (nm) | Key Effects on Catalysis |
| Carbon Black | 2-5 | High dispersion, good electrical conductivity for electrochemical reactions. |
| Graphene | 1-3 | Enhanced charge transfer, high surface area. |
| Titanium Dioxide | 3-6 | Strong metal-support interaction, photocatalytic applications. |
| Zeolites | 5-10 | Shape selectivity, confinement effects. mdpi.com |
Electrocatalytic Mechanisms and Performance Optimization
Kinetics of Platinum Deposition and Electrochemical Conversion
The kinetics of platinum deposition are influenced by several factors, including the concentration of the platinum precursor, the supporting electrolyte, the pH of the solution, the applied potential or current density, and the nature of the substrate. The initial stages of deposition often involve the nucleation of platinum on the substrate surface, followed by the growth of these nuclei. bohrium.com
A simplified representation of the electrochemical conversion can be described by the following steps:
Mass Transport: The [PtCl₆]²⁻ ions are transported from the bulk solution to the electrode surface.
Adsorption: The [PtCl₆]²⁻ ions adsorb onto the electrode surface.
Electron Transfer: A series of electron transfer steps occur, leading to the reduction of Pt(IV) to Pt(0). This may involve intermediate platinum species such as [PtCl₄]²⁻.
Lattice Incorporation: The newly formed platinum atoms are incorporated into the growing platinum deposit.
The morphology and microstructure of the deposited platinum films are highly dependent on the deposition potential. At low overpotentials, the deposition process is slower, often resulting in smaller grain sizes. As the overpotential increases, the deposition rate increases, which can lead to larger grain sizes and different crystallographic textures. researchgate.net
| Deposition Parameter | Influence on Platinum Deposit |
| Potential/Current Density | Affects deposition rate, grain size, and texture. |
| Temperature | Influences reaction kinetics and diffusion rates. |
| pH | Can affect the speciation of the platinum complex in solution. |
| Additives | Can be used to modify the morphology and properties of the deposit. |
Role of this compound in Electrocatalyst Design
This compound is a cornerstone in the design and fabrication of platinum-based electrocatalysts due to its versatility as a precursor. Its role extends beyond simply being a source of platinum; it allows for the precise control over the catalyst's properties, which is essential for optimizing its performance.
In the design of electrocatalysts, this compound is utilized in various synthesis methods to create catalysts with desired characteristics:
Control of Nanoparticle Size and Shape: By carefully controlling the reduction conditions of this compound, it is possible to synthesize platinum nanoparticles with specific sizes and shapes (e.g., nanocubes, nanowires). The shape of the nanoparticles can influence which crystal facets are exposed, and different facets can have different catalytic activities for specific reactions.
The ability to tailor the structure and composition of platinum-based electrocatalysts at the nanoscale, starting from this compound, is fundamental to advancing the performance and reducing the cost of various electrochemical technologies, including fuel cells and electrolyzers.
Analytical Chemistry Applications and Methodological Development
Historical and Modern Methodologies for Potassium Determination via Precipitation
For many years, dihydrogen hexachloroplatinate hexahydrate was a key reagent for the quantitative analysis of potassium. wikipedia.org The historical methodology relied on the principle of selective precipitation.
Historical Gravimetric Method:
The classical approach involved the selective precipitation of potassium from a solution as potassium hexachloroplatinate (K₂PtCl₆), a distinctly yellow and insoluble salt. wikipedia.orguni.edu The procedure was typically carried out in 85% (v/v) alcohol solutions containing an excess of hexachloroplatinate ions to ensure complete precipitation. wikipedia.org The resulting precipitate was then carefully washed, dried, and weighed. The mass of the precipitate was used to calculate the concentration of potassium in the original sample.
This gravimetric method was considered advantageous over the previously used sodium cobaltinitrite method because it required only a single, straightforward precipitation reaction. wikipedia.orgbyjus.com It was sensitive enough to detect potassium in solutions with concentrations ranging from 0.02% to 0.2% (m/v). wikipedia.org
However, the high cost of the platinum-based reagent was a significant drawback, prompting research into more economical alternatives. uni.eduuni.edu This led to the development of other precipitation methods, such as those using perchloric acid or sodium tetraphenylboron, to form insoluble potassium salts (potassium perchlorate (B79767) and potassium tetraphenylborate, respectively). uni.edufertilizer.org
Modern Methodologies:
While the gravimetric analysis using dihydrogen hexachloroplatinate is now largely supplanted by modern instrumental techniques, it remains a historically important benchmark. wikipedia.org Contemporary methods for potassium determination offer greater speed, sensitivity, and automation. These include:
Ion-Selective Electrodes (ISE): These electrochemical sensors are designed with a membrane that is selectively permeable to potassium ions, allowing for direct measurement of potassium concentration in a sample. numberanalytics.comaatbio.comnih.gov
Flame Photometry: This technique measures the intensity of light emitted when a sample is introduced into a flame. numberanalytics.comaatbio.com Potassium atoms emit light at a characteristic wavelength, and the intensity is proportional to its concentration. abuad.edu.ng
Atomic Absorption Spectrometry (AAS): AAS measures the absorption of light by free atoms in the gaseous state. aatbio.comnemi.gov A light beam of a specific wavelength is passed through a flame into which the sample is aspirated, and the amount of light absorbed by potassium atoms is measured.
Inductively Coupled Plasma (ICP) Techniques: Methods like ICP-Optical Emission Spectrometry (ICP-OES) and ICP-Mass Spectrometry (ICP-MS) use a high-temperature plasma to excite or ionize atoms in the sample. numberanalytics.comaatbio.com These methods are highly sensitive and specific for elemental analysis. numberanalytics.com
Ion Chromatography (IC): This method separates ions based on their affinity for a stationary phase, allowing for the quantification of multiple ions, including potassium, in a single analysis. numberanalytics.commetrohm.com The United States Pharmacopeia (USP) has incorporated IC as a valid alternative method for potassium analysis. metrohm.com
Table 1: Comparison of Potassium Determination Methods
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Hexachloroplatinate Gravimetry | Precipitation of K₂PtCl₆ | High accuracy and precision; Single precipitation step. wikipedia.org | High cost of reagent uni.eduuni.edu; Time-consuming. |
| Ion-Selective Electrode (ISE) | Potentiometry | Rapid; Portable; Real-time measurements. numberanalytics.comaatbio.com | Potential for interference from other ions; Requires calibration. nih.gov |
| Flame Photometry | Atomic Emission | Simple; Rapid. aatbio.com | Interference from other alkali metals (e.g., sodium) numberanalytics.com; Requires flammable gases. metrohm.com |
| Atomic Absorption (AAS) | Atomic Absorption | High sensitivity and specificity. | Requires separate lamps for each element; Potential for chemical interference. nemi.gov |
| ICP-OES / ICP-MS | Atomic Emission / Mass Spectrometry | Very high sensitivity; Multi-element analysis. numberanalytics.comaatbio.com | High equipment cost; Complex instrumentation. |
| Ion Chromatography (IC) | Ion Exchange | Can analyze multiple ions simultaneously metrohm.com; High selectivity. | Higher equipment cost than ISE or photometry. |
Role as a Standard and Reagent in Analytical Procedures
Beyond its historical role in potassium determination, this compound serves as a crucial standard and reagent in modern analytical chemistry. fishersci.co.uk
Its availability in high purity, often as an American Chemical Society (ACS) reagent grade material, makes it suitable for preparing standard solutions. thermofisher.comfishersci.casigmaaldrich.com An ACS reagent is one that meets the stringent purity standards set by the ACS, ensuring reliability and accuracy in analytical testing. acs.org These standard solutions can be used to calibrate instruments or for quality control purposes in other analytical methods. The ACS provides specific tests to verify the suitability of the compound for potassium determination, ensuring minimal interference from other alkali salts. acs.org
The compound is also a precursor for the preparation of other platinum-containing materials used in analytical and other scientific applications. fishersci.co.ukfishersci.ca For example, it is used in the purification of platinum metal itself. wikipedia.orgfishersci.ca By reacting it with an ammonium (B1175870) salt, insoluble ammonium hexachloroplatinate is formed, which can then be heated to yield pure elemental platinum. wikipedia.org In the field of microscopy, it also finds application as a reagent. fishersci.co.ukfishersci.ca
Theoretical and Computational Chemistry Insights
Electronic Structure Calculations of the Hexachloroplatinate Anion
The hexachloroplatinate anion, [PtCl₆]²⁻, is the electronically active component of dihydrogen hexachloroplatinate. Understanding its electronic structure is fundamental to predicting its reactivity and spectroscopic properties. The [PtCl₆]²⁻ anion is a closed-shell molecule with octahedral (Oₕ) symmetry, featuring a Platinum(IV) center in a d⁶ electron configuration aip.org.
Computational studies, particularly those employing Time-Dependent Density Functional Theory (TDDFT), have been instrumental in elucidating the electronic transitions observed in the UV-vis absorption spectra of the anion. These calculations help assign the observed spectral bands to specific electronic excitations, primarily ligand-to-metal charge transfer (LMCT) transitions aip.org.
A joint experimental and theoretical study measured the electronic photodissociation and photodetachment spectra of mass-selected [PtCl₆]²⁻ ions in a vacuum and compared them with TDDFT calculations. The results showed that the photofragmentation spectrum mirrors the UV-vis absorption spectrum of the anion in solution, with a minor solvatochromic shift. The calculations successfully predicted the energies and oscillator strengths of the electronic transitions, providing a detailed picture of the anion's excited states aip.org.
Table 1: Calculated Excitation Energies and Oscillator Strengths for [PtCl₆]²⁻ Data derived from TDDFT calculations (PBE0 functional) aip.org.
| Transition | Calculated Excitation Energy (eV) | Calculated Oscillator Strength |
| eg ← t1u | 3.49 | 3.55 x 10⁻³ |
| eg ← t1u | 4.23 | Stronger |
| eg ← t1u | 6.22 | Much Stronger |
These calculations reveal that while a lower energy transition is predicted at 3.49 eV, it is relatively weak. The more intense bands observed experimentally correspond to higher energy transitions, which is in very good agreement with the experimental UV/vis spectrum in solution aip.org.
Reaction Pathway Modeling for Catalytic Processes
Dihydrogen hexachloroplatinate is a crucial precursor for synthesizing platinum-based heterogeneous catalysts. Computational modeling is essential for understanding the complex reaction pathways through which these catalysts facilitate chemical transformations nih.gov. Modern computational methods, such as Density Functional Theory (DFT), allow for the exploration of reaction mechanisms and the origins of stereoselectivity in intricate catalytic cycles nih.gov.
The modeling process involves several key aspects:
Global Optimization (GO): Techniques used to identify the most stable structure of a catalyst under reaction conditions nih.gov.
Ab Initio Thermodynamics (AITD): Assesses the thermodynamic stability of catalyst structures under varying temperatures and pressures nih.gov.
Transition-State Searching: Methods like the Nudged Elastic Band (NEB) calculation are used to identify the transition states connecting intermediates in a reaction network, which is crucial for determining reaction kinetics nih.gov.
These "operando modeling" approaches aim to simulate the catalyst's behavior at an experimental spatiotemporal scale under true reaction conditions nih.gov. By modeling the entire reaction network, researchers can understand how intermediates form and transform on the catalyst surface, which is derived from the dihydrogen hexachloroplatinate precursor. This allows for the rational design of more efficient and selective catalysts nih.govrsc.org.
Simulations of Platinum Nanoparticle Formation and Growth
The synthesis of platinum nanoparticles (NPs) from dihydrogen hexachloroplatinate is a complex process involving nucleation and growth. Computational simulations and in-situ studies provide molecular-level insights into this transformation whiterose.ac.uk. The reduction of the [PtCl₆]²⁻ complex is the initial step, leading to the formation of platinum atoms that subsequently aggregate into nanoparticles researchgate.netdergipark.org.tr.
Two primary mechanistic scenarios are considered for the formation of platinum nanoparticles:
Classical Nucleation Theory (CNT): This model suggests that Pt(0) atoms form in solution, and once a critical concentration is reached, they aggregate to form nanoparticles whiterose.ac.uk.
Non-Classical Pathway: An alternative mechanism proposes that nanoparticle formation proceeds through the aggregation of non-metallic complex ions and polynuclear platinum structures whiterose.ac.ukku.dk.
Operando X-ray absorption spectroscopy studies have identified at least two reaction intermediates in the transformation of the H₂PtCl₆ precursor to metallic platinum nanoparticles. These studies reveal the formation of clusters with Pt-Pt bonding before the complete reduction to Pt(0) nanoparticles occurs whiterose.ac.ukku.dk. This supports the non-classical pathway, where polynuclear structures like [PtCl₅-PtCl₅] and [PtCl₆-Pt₂Cl₆-PtCl₆] form early in the synthesis, accounting for the rapid nucleation observed ku.dk.
Simulations and experimental data show that reaction parameters significantly influence the final nanoparticle characteristics.
Table 2: Effect of Synthesis Parameters on Platinum Nanoparticle Size Data from chemical reduction of H₂PtCl₆ with hydrazine dergipark.org.tr.
| Temperature (°C) | pH | Average Particle Size (nm) |
| 40 | 10 | 302 |
Studies have shown that increasing both temperature and pH accelerates the reaction rate and leads to a decrease in the average platinum particle size dergipark.org.tr. Molecular dynamics simulations, combined with in-situ transmission electron microscopy (TEM), have been used to measure the mechanical properties and failure stress of individual platinum nanoparticles, providing a comprehensive understanding of their behavior under compression escholarship.org.
Density Functional Theory (DFT) Studies on Pt-Support Interactions
DFT studies can elucidate several key aspects of the catalyst system:
Adsorption and Stability: DFT calculations can determine the most stable adsorption sites for platinum atoms or small clusters on the support surface. For instance, studies on Pt-doped graphite have shown that while H₂ dissociates spontaneously on a Pt cluster, there are significant energy barriers for the hydrogen atoms to migrate from the platinum to the graphite surface researchgate.net.
Electronic Structure Modification: The support can alter the electronic properties of the platinum nanoparticles, which in turn affects their catalytic activity. The interaction between Pt and the support can be probed by analyzing the density of states (DOS) and charge distribution rsc.org. For example, using H₂PtCl₆ as a precursor to create catalysts on nitrogen-doped graphene can lead to the formation of atomically dispersed platinum stabilized on the surface, which exhibits different catalytic properties compared to platinum nanocrystals mdpi.com.
Reaction Mechanisms: DFT can be used to model reaction pathways on the supported catalysts. By calculating the adsorption energies of reactants, intermediates, and products, as well as the activation barriers for elementary reaction steps, DFT can help explain experimentally observed catalytic trends escholarship.orgmdpi.com. Studies on PtNi clusters have used DFT to map O₂ adsorption energies at different sites, providing insights for designing more efficient fuel cell catalysts mdpi.com.
Table 3: Summary of DFT Findings on Pt-Support Systems
| Catalyst System | Support Material | Key DFT Findings |
| Pt/Graphite | Graphite | High energy barriers for H atom migration from Pt to the support surface researchgate.net. |
| Pt/N-Graphene | Nitrogen-doped Graphene | Use of H₂PtCl₆ precursor leads to atomically dispersed Pt stabilized by nitrogen sites mdpi.com. |
| PtNi Clusters | Carbon | O₂ adsorption is favored at edge sites; Pt atoms tend to be at the outermost layers mdpi.com. |
These computational insights are crucial for the rational design of advanced catalytic materials, enabling researchers to tailor the properties of the support and the synthesis method to optimize the performance of platinum catalysts derived from dihydrogen hexachloroplatinate.
Future Directions and Emerging Research Avenues
Development of Novel Platinum-Based Catalysts
Dihydrogen hexachloroplatinate hexahydrate is a cornerstone in the synthesis of advanced platinum-based catalysts. Research is actively pursuing the development of catalysts with enhanced activity, selectivity, and durability for a range of applications, from energy conversion to environmental remediation.
A significant area of focus is the preparation of highly dispersed platinum nanoparticles on various support materials. For instance, impregnation of carbon blacks with aqueous solutions of this compound is a common method for producing catalysts for fuel cells. researchgate.netaidic.it The choice of carbon support and the synthesis conditions, such as temperature and pH, have been shown to significantly influence the size and distribution of the resulting platinum nanoparticles, which in turn affects their electrocatalytic activity. semanticscholar.orgdergipark.org.tr Studies have investigated the use of different carbon blacks, including those with high and low surface areas, to optimize catalyst performance for the oxygen-reduction reaction (ORR) in fuel cells. researchgate.net
Beyond fuel cells, catalysts derived from this compound are being developed for environmental applications. Heterogeneous catalysis offers a promising approach for treating pollutants in the atmosphere, water, and soil. the-innovation.orgmdpi.com Research in this area is focused on creating robust and efficient catalysts for the degradation of various contaminants.
Furthermore, novel heterogeneous catalysts are being designed for specific organic transformations. For example, platinum complexes anchored onto mesoporous silica (B1680970) have demonstrated high activity in the hydrosilylation of alkenes and styrene. researchgate.net These catalysts offer the advantage of being easily separable and reusable, aligning with the principles of green chemistry.
| Catalyst Application | Support Material | Platinum Precursor | Key Research Findings |
| Fuel Cells | Carbon Black | This compound | Catalyst stability and activity are influenced by the carbon support's surface area and the synthesis method. researchgate.net |
| Hydrosilylation | Mesoporous Silica (SBA-15) | This compound | Anchored platinum complexes show excellent efficiency and regioselectivity. researchgate.net |
| Environmental Remediation | Various | This compound | Heterogeneous catalysts show promise for degrading a wide range of pollutants. the-innovation.orgmdpi.com |
Integration into Advanced Functional Materials
The synthesis of platinum nanoparticles from this compound is a gateway to the creation of advanced functional materials with unique optical, electronic, and catalytic properties. The size, shape, and composition of these nanoparticles can be tailored to suit specific applications.
One emerging area is the development of platinum-based nanocomposites. These materials combine the properties of platinum with other materials to create synergistic effects. For example, the integration of platinum nanoparticles into polymer matrices or onto semiconductor surfaces can lead to materials with enhanced photocatalytic or sensing capabilities.
Research is also exploring the synthesis of more complex nanostructures, such as platinum nanochains and nanopetals, using this compound as the precursor. sciencepublishinggroup.com These intricate architectures can exhibit novel properties compared to simple spherical nanoparticles and may find applications in areas like advanced catalysis and plasmonics.
Green Chemistry Approaches in Synthesis and Application
In recent years, there has been a significant shift towards developing environmentally friendly methods for synthesizing platinum nanoparticles from this compound. These "green" synthesis approaches utilize natural resources and mild reaction conditions, reducing the environmental impact compared to traditional chemical reduction methods.
A prominent green synthesis route involves the use of plant extracts as both reducing and capping agents. iosrjournals.orgsemanticscholar.org Extracts from various plants, such as Ocimum sanctum (Tulsi) and Cacumen platycladi, have been successfully used to produce platinum nanoparticles. iosrjournals.orgnih.gov The phytochemicals present in these extracts, including flavonoids and reducing sugars, are responsible for the reduction of platinum ions. nih.gov The reaction conditions, such as temperature and the concentration of the plant extract, can be adjusted to control the size and morphology of the nanoparticles. iosrjournals.orgnih.gov
Fungi are also being explored for the biosynthesis of platinum nanoparticles. For example, the fungus Fusarium oxysporum has been shown to reduce this compound to platinum nanoparticles through an enzymatic process. mdpi.com
Besides biological methods, other green approaches include hydrothermal and photochemical synthesis. The hydrothermal method involves the use of water at elevated temperatures and pressures to facilitate the reduction of the platinum precursor, often in the presence of a stabilizing agent. sciencepublishinggroup.com Photochemical methods utilize light to induce the reduction of platinum ions, providing a clean and efficient synthesis route.
| Green Synthesis Method | Reducing/Capping Agent | Key Advantages |
| Plant Extract-Mediated | Phytochemicals (e.g., flavonoids, sugars) | Eco-friendly, cost-effective, simple procedure. iosrjournals.orgsemanticscholar.org |
| Fungal Biosynthesis | Enzymes (e.g., hydrogenase) | Utilizes biological processes, mild conditions. mdpi.com |
| Hydrothermal Synthesis | Water, stabilizing agents | Environmentally benign solvent, control over particle morphology. sciencepublishinggroup.com |
| Photochemical Synthesis | Light | Clean energy source, precise control over reaction. |
Cross-Disciplinary Research with Biological Systems
The unique properties of platinum compounds and nanoparticles derived from this compound have opened up exciting avenues for cross-disciplinary research with biological systems. These materials are being investigated for a range of biomedical applications, from cancer therapy to advanced diagnostics.
Platinum-based drugs, such as cisplatin, are widely used in cancer chemotherapy. nih.gov Research is ongoing to develop new platinum complexes with improved efficacy and reduced side effects. While many of these are synthesized from other platinum precursors, the fundamental understanding of platinum's interaction with biological molecules is crucial for this field. nih.govlibretexts.org
Platinum nanoparticles synthesized from this compound are also showing great promise in oncology. Studies have demonstrated their potential as anti-cancer agents, and their use in photodynamic therapy (PDT) is being actively explored. nih.govmdpi.comnews-medical.net In PDT, a photosensitizer is activated by light to produce reactive oxygen species that kill cancer cells. Platinum nanoparticles can enhance the efficacy of this treatment.
Furthermore, the unique optical and electronic properties of platinum nanoparticles make them suitable for applications in bioimaging and biosensing. mdpi.comnih.govmdpi.comresearchgate.net Researchers are developing platinum-based nanoprobes for the sensitive and specific detection of biomarkers, which could lead to earlier and more accurate disease diagnosis. The biocompatibility and stability of these nanoparticles are key areas of investigation to ensure their safe and effective use in clinical settings.
Q & A
Basic Questions
Q. What are the structural characteristics and physicochemical properties of dihydrogen hexachloroplatinate hexahydrate critical for its application in experimental settings?
- The compound (H₂PtCl₆·6H₂O) adopts an anti-fluorite structure with octahedral coordination geometry around Pt(IV). Key properties include high water solubility (critical for solution-phase syntheses), a density of 2.431 g/cm³, and a decomposition-prone nature above 60°C. Its redox activity and stability in acidic environments make it a versatile precursor for platinum nanoparticles (NPs) .
Q. What is the standard synthesis protocol for this compound, and how is purity ensured?
- The compound is synthesized by dissolving platinum sponge in a 1:4 (v/v) mixture of nitric and hydrochloric acids. Critical parameters include:
- Maintaining stoichiometric excess of HCl to prevent incomplete chlorination.
- Avoiding exposure to reducing agents during synthesis to prevent premature Pt(IV) reduction.
- Post-synthesis purification via recrystallization in controlled humidity to retain the hexahydrate form .
Q. In which research domains is this compound most frequently utilized?
- Catalysis : Acts as a precursor for Pt NPs in hydrogenation, fuel cell electrocatalysts, and hydrosilylation reactions (e.g., Speier’s catalyst) .
- Material Science : Used to deposit Pt on carbon nanotubes (MWCNTs) for H₂O₂ sensors, requiring reflux in ethylene glycol/water mixtures at 110°C for 8 hours .
- Analytical Chemistry : Historically employed for potassium quantification via precipitation as K₂PtCl₆, though modern methods favor ion-selective electrodes .
Q. What safety protocols are mandatory for handling this compound in academic labs?
- Pre-approval : All experiments require documented training and prior approval by the Principal Investigator (PI) .
- Containment : Work must be conducted in a fume hood, with reactions limited to <1 g of the compound unless approved .
- PPE : Nitrile gloves, flame-resistant lab coats, and safety goggles are mandatory. Respiratory protection is required if ventilation is inadequate .
Advanced Research Questions
Q. How can researchers optimize Pt NP deposition using this compound for enhanced electrocatalytic performance?
- Methodology :
Functionalize MWCNTs with -COOH groups to improve Pt adhesion.
Reflux H₂PtCl₆ with MWCNTs in a 3:2 ethylene glycol/water mixture at 110°C for 8 h to reduce Pt(IV) to metallic Pt⁰.
Control NP size (3–5 nm) by adjusting precursor concentration (e.g., 16 mg H₂PtCl₆ per 40 mg MWCNTs) .
- Characterization : Use SEM/EDAX to confirm uniform dispersion and elemental composition .
Q. How should discrepancies in potassium ion quantification using chloroplatinate precipitation be addressed?
- Issue : Co-precipitation of NH₄⁺ or Na⁺ ions interferes with K₂PtCl₆ selectivity.
- Resolution :
- Pre-treat samples with ion-exchange resins to remove competing cations.
- Validate results via cross-calibration with ICP-MS or flame photometry .
Q. What strategies mitigate thermal decomposition during high-temperature reactions involving this compound?
- Preventive Measures :
- Conduct reactions under inert atmospheres (Ar/N₂) to avoid oxidative decomposition.
- Use Schlenk lines for air-sensitive transfers and maintain temperatures <60°C during solvent removal .
Q. How do precursor ratios influence the morphology of Pt-based nanomaterials?
- Case Study : In core@shell electrocatalysts, a 1.5:1 molar ratio of H₂PtCl₆ to Pd/C core NPs yields uniform Pt shells. Excess Pt precursor (>2:1) leads to aggregation, while lower ratios (<1:1) result in incomplete coverage .
- Optimization : Use Hantzsch ester (5 eq relative to Pt) as a reducing agent to control nucleation rates and ensure monodispersity .
Methodological Notes
- Waste Disposal : Neutralize residual H₂PtCl₆ with NaHCO₃ before disposal. Collect Pt-containing waste for recovery to comply with hazardous material regulations .
- Data Reproducibility : Document reaction parameters (pH, temperature, precursor purity) meticulously, as minor variations significantly impact NP morphology and catalytic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
